4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound’s structure includes a boron atom bonded to two oxygen atoms and a naphthalene ring, making it a versatile intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 1-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The process involves similar reagents and conditions as the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in THF or ether.
Substitution: Grignard reagents or organolithium compounds in dry ether or THF.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various organoboron compounds depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.
Medicine: Utilized in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.
Industry: Applied in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with the palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Naphthylboronic acid
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane offers higher stability and reactivity due to the presence of the naphthalene ring. This makes it particularly useful in reactions requiring robust conditions and high yields. Its unique structure also allows for the formation of more complex molecules, expanding its utility in various fields of research and industry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-12-14-9-7-6-8-13(14)10-11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURBVHXPGKVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.